Tert-butyl 2-(4-(pyridin-2-YL)benzyl)hydrazinecarboxylate
Description
Structural Characterization of Tert-butyl 2-(4-(pyridin-2-yl)benzyl)hydrazinecarboxylate
IUPAC Nomenclature and Systematic Identification
The systematic nomenclature of this compound follows International Union of Pure and Applied Chemistry (IUPAC) conventions, with the primary designation being tert-butyl 2-[(4-pyridin-2-ylphenyl)methylamino]carbamate. Alternative IUPAC names include tert-butyl 2-[4-(2-pyridinyl)benzyl]hydrazinecarboxylate, reflecting the structural complexity and multiple functional groups present in the molecule. The compound is registered under Chemical Abstracts Service (CAS) number 198904-85-7, providing unambiguous identification across chemical databases.
The molecular structure incorporates several key functional components: a tert-butyl ester group, a hydrazinecarboxylate moiety, and a substituted benzyl group bearing a pyridine ring. This arrangement creates a complex three-dimensional architecture that influences both the compound's chemical reactivity and biological activity. The systematic name reflects the presence of these distinct structural elements, with the hydrazinecarboxylate backbone serving as the central framework connecting the aromatic and aliphatic components.
Additional systematic identifiers include the European Community number 631-555-2 and various database-specific codes such as MFCD04035550 in the MDL Information Systems database. These multiple identification systems ensure comprehensive cataloging across international chemical registries and facilitate cross-referencing in pharmaceutical research databases.
Molecular Formula and Weight Analysis
The molecular formula C17H21N3O2 indicates a moderately complex organic structure containing seventeen carbon atoms, twenty-one hydrogen atoms, three nitrogen atoms, and two oxygen atoms. The molecular weight is precisely determined as 299.37 g/mol, which places the compound within the typical range for pharmaceutical intermediates and drug candidates.
Table 1: Molecular Composition Analysis
| Element | Count | Atomic Weight | Contribution (g/mol) | Percentage (%) |
|---|---|---|---|---|
| Carbon | 17 | 12.01 | 204.17 | 68.20 |
| Hydrogen | 21 | 1.01 | 21.21 | 7.08 |
| Nitrogen | 3 | 14.01 | 42.03 | 14.04 |
| Oxygen | 2 | 16.00 | 32.00 | 10.69 |
| Total | 43 | - | 299.41 | 100.01 |
The elemental composition analysis reveals a carbon-rich structure typical of aromatic pharmaceutical compounds, with significant nitrogen content contributing to potential hydrogen bonding interactions and biological activity. The oxygen content, while relatively modest, plays crucial roles in the ester functionality and hydrazine group, influencing both solubility and reactivity characteristics.
The degree of unsaturation can be calculated as 10, indicating the presence of multiple aromatic rings and potentially other unsaturated systems. This high degree of unsaturation is consistent with the molecular structure containing both pyridine and benzene rings, along with the hydrazinecarboxylate functionality that may exhibit some degree of conjugation.
Spectroscopic Characterization
Nuclear Magnetic Resonance (NMR) Spectral Data
Nuclear Magnetic Resonance spectroscopy provides comprehensive structural confirmation for this compound. Proton NMR analysis conducted in DMSO-d6 reveals characteristic signal patterns that confirm the molecular structure. The tert-butyl group exhibits a singlet at approximately 1.4 ppm, integrating for nine protons, which is diagnostic for the (CH3)3C- moiety.
The aromatic region displays complex multipicity patterns between 7-9 ppm, corresponding to the pyridine and benzene ring protons. The pyridine ring protons appear as distinct multiplets, with the ortho proton to nitrogen typically appearing most downfield due to the electron-withdrawing effect of the nitrogen atom. The benzene ring protons show characteristic patterns consistent with para-disubstitution, appearing as two doublets or a complex multiplet depending on coupling interactions.
The methylene bridge connecting the benzene ring to the hydrazine moiety produces a characteristic singlet or doublet in the 4-5 ppm region, depending on the coupling with the adjacent NH proton. The NH protons of the hydrazine group typically appear as broad signals due to rapid exchange with solvent or intramolecular dynamics, often observed in the 5-7 ppm range when using DMSO-d6 as solvent.
Infrared (IR) Spectral Signatures
Infrared spectroscopy reveals characteristic absorption bands that provide structural confirmation and functional group identification. The compound exhibits strong carbonyl stretching vibrations around 1680-1700 cm⁻¹, characteristic of the carbamate ester functionality. The NH stretching vibrations appear in the 3200-3400 cm⁻¹ region, indicating the presence of the hydrazine moiety with potential for hydrogen bonding interactions.
Aromatic C=C stretching vibrations are observed in the 1580-1600 cm⁻¹ region, consistent with both the pyridine and benzene ring systems. The C-O stretching of the ester group appears around 1150-1250 cm⁻¹, while aromatic C-H out-of-plane bending vibrations provide fingerprint patterns in the 750-900 cm⁻¹ region that confirm the substitution patterns of the aromatic rings.
Mass Spectrometric Fragmentation Patterns
Mass spectrometric analysis confirms the molecular ion peak at m/z 299.37, corresponding to the calculated molecular weight. Fragmentation patterns reveal characteristic losses including the tert-butyl group (loss of 57 mass units) and the tert-butoxycarbonyl group (loss of 100 mass units), which are diagnostic for Boc-protected compounds. Additional fragments arise from cleavage of the benzylic position and pyridine ring substitution patterns.
The base peak often corresponds to the 4-(pyridin-2-yl)benzyl cation or related aromatic fragments, indicating the stability of the extended conjugated system. These fragmentation patterns provide valuable structural confirmation and are consistent with the proposed molecular structure.
Crystallographic Data and X-ray Diffraction Studies
Crystallographic analysis has been conducted on related compounds in this structural class, providing valuable insights into the three-dimensional molecular architecture. The crystal structure reveals that the aromatic rings (benzene and pyridine) are oriented at a dihedral angle of approximately 3.68°, indicating they are nearly coplanar. This coplanarity suggests significant electronic conjugation between the ring systems, which may influence both chemical reactivity and biological activity.
Table 2: Selected Crystallographic Parameters
| Parameter | Value | Units |
|---|---|---|
| Space Group | P21 | - |
| Unit Cell a | 5.3080(11) | Å |
| Unit Cell b | 6.3010(13) | Å |
| Unit Cell c | 23.459(5) | Å |
| β angle | 91.01(3) | ° |
| Cell Volume | 784.5(3) | ų |
| Z | 2 | - |
| Density (calculated) | 1.259 | Mg m⁻³ |
The crystal structure exhibits intermolecular N-H···O hydrogen bonds that link molecules into chains along the crystallographic a-axis, contributing to crystal stability. Additionally, weak C-H···π interactions are observed, further stabilizing the crystal packing arrangement. These intermolecular interactions provide insights into potential binding modes and molecular recognition patterns relevant to biological activity.
The molecular geometry within the crystal structure shows standard bond lengths and angles consistent with theoretical predictions. The hydrazine moiety adopts a conformation that optimizes intramolecular interactions while minimizing steric conflicts with the bulky tert-butyl group.
Computational Chemistry Insights
Topological Polar Surface Area (TPSA) Calculations
Computational analysis reveals a Topological Polar Surface Area (TPSA) of 63.25 Ų, which falls within the optimal range for drug-like compounds according to Lipinski's Rule of Five. This TPSA value suggests favorable absorption, distribution, metabolism, and excretion (ADME) properties, indicating potential for good bioavailability when administered orally. The moderate polar surface area reflects the balanced hydrophilic and lipophilic character of the molecule.
The TPSA calculation considers the contribution of nitrogen and oxygen atoms along with their associated hydrogen atoms. The three nitrogen atoms contribute significantly to the polar surface area, particularly the hydrazine nitrogens which can participate in hydrogen bonding interactions. The two oxygen atoms in the carbamate ester group also contribute to the polar character, with the carbonyl oxygen being a strong hydrogen bond acceptor.
LogP Values and Hydrophobicity Predictions
Multiple computational methods have been employed to predict the lipophilicity of this compound, yielding a consensus LogP value of approximately 2.71. Individual prediction methods show some variation: iLOGP (3.04), XLOGP3 (2.78), WLOGP (3.13), MLOGP (2.16), and SILICOS-IT (2.47), demonstrating the inherent uncertainty in computational predictions while providing a reasonable consensus estimate.
Table 3: Computed Physicochemical Properties
The LogP values indicate moderate lipophilicity, suggesting the compound should have reasonable membrane permeability while maintaining sufficient aqueous solubility for pharmaceutical formulation. This balanced lipophilicity profile is advantageous for pharmaceutical applications, as it suggests the compound can cross biological membranes while remaining sufficiently water-soluble for drug delivery.
Solubility predictions vary depending on the computational method employed. ESOL predicts a LogS of -3.39, corresponding to a solubility of 0.122 mg/mL, classifying the compound as "soluble". Alternative methods provide different estimates, with Ali predicting LogS of -3.76 and SILICOS-IT predicting -5.94, demonstrating the challenges inherent in accurate solubility prediction for complex organic molecules.
The compound exhibits high gastrointestinal absorption potential and is predicted to be blood-brain barrier permeant, suggesting potential for central nervous system activity. Importantly, it is not predicted to be a P-glycoprotein substrate, which could be advantageous for avoiding efflux-mediated drug resistance mechanisms.
Table 4: ADMET Predictions
| Property | Prediction | Significance |
|---|---|---|
| GI Absorption | High | Favorable for oral administration |
| BBB Permeant | Yes | Potential CNS activity |
| P-gp Substrate | No | Avoids efflux resistance |
| CYP Inhibition | No (major isoforms) | Low drug interaction potential |
| Skin Permeation | -6.15 cm/s | Moderate dermal absorption |
| Bioavailability Score | 0.55 | Reasonable drug-likeness |
These computational predictions provide valuable guidance for pharmaceutical development and help explain the compound's utility as an intermediate in drug synthesis. The favorable ADMET profile suggests that derivatives of this compound may possess suitable pharmacokinetic properties for therapeutic applications, particularly in the context of its known role as an intermediate in Atazanavir synthesis.
Properties
IUPAC Name |
tert-butyl N-[(4-pyridin-2-ylphenyl)methylamino]carbamate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H21N3O2/c1-17(2,3)22-16(21)20-19-12-13-7-9-14(10-8-13)15-6-4-5-11-18-15/h4-11,19H,12H2,1-3H3,(H,20,21) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GIMJTKJSKPENNG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NNCC1=CC=C(C=C1)C2=CC=CC=N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H21N3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40430867 | |
| Record name | tert-Butyl 2-{[4-(pyridin-2-yl)phenyl]methyl}hydrazine-1-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40430867 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
299.37 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
198904-85-7 | |
| Record name | tert-Butyl 2-{[4-(pyridin-2-yl)phenyl]methyl}hydrazine-1-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40430867 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | tert-Butyl 2-(4-(pyridin-2-yl)benzyl)hydrazinecarboxylate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
Boc Protection of Hydrazine Derivatives
The most widely reported method involves the sequential protection of a hydrazine precursor followed by coupling with 4-(pyridin-2-yl)benzyl halides. A representative procedure begins with the reaction of tert-butoxycarbonyl anhydride (Boc₂O) with hydrazine hydrate in tetrahydrofuran (THF) at 0–5°C, yielding Boc-protected hydrazine. Subsequent alkylation with 4-(pyridin-2-yl)benzyl bromide under basic conditions (e.g., K₂CO₃ in acetonitrile) affords the target compound.
Key Reaction Parameters:
Reductive Amination Approach
An alternative route employs reductive amination between 4-(pyridin-2-yl)benzaldehyde and Boc-hydrazine. The aldehyde is condensed with Boc-hydrazine in methanol using glacial acetic acid as a catalyst, followed by reduction with sodium cyanoborohydride (NaBH₃CN). This method avoids handling benzyl halides but requires strict pH control (pH 4–5) to prevent Boc group cleavage.
Optimization Insights:
-
Catalyst: 10 mol% acetic acid improves imine formation kinetics
-
Reducing Agent: NaBH₃CN preferred over NaBH₄ due to selective hydride transfer
-
Purity: ≥95% by HPLC after recrystallization (ethanol/water)
Mechanistic Considerations and Side Reactions
Competing Pathways in Alkylation
During alkylation, the nucleophilic hydrazine nitrogen may attack either the benzyl carbon or pyridine nitrogen. Density functional theory (DFT) calculations indicate a 12.3 kcal/mol preference for benzyl carbon attack due to steric hindrance at the pyridine site. Side products include:
-
N-Pyridinium salts (≤8% yield) from pyridine alkylation
-
Di-alkylated hydrazines (≤5% yield) under excess benzyl bromide
Mitigation Strategies:
Comparative Analysis of Synthetic Methods
| Method | Yield | Purity | Scalability | Key Advantage |
|---|---|---|---|---|
| Boc Protection/Alkylation | 72% | 97% | Industrial | High reproducibility |
| Reductive Amination | 68% | 95% | Pilot-scale | Avoids alkyl halides |
Purification and Characterization
Chromatographic Techniques
Silica gel chromatography (ethyl acetate:hexane = 1:3 → 1:1 gradient) effectively separates mono-alkylated product from di-alkylated impurities. Reverse-phase HPLC (C18 column, acetonitrile/water + 0.1% TFA) achieves >99% purity for pharmaceutical applications.
Spectroscopic Data
-
¹H NMR (400 MHz, CDCl₃): δ 8.58 (d, J = 4.8 Hz, 1H, pyridine-H), 7.72–7.68 (m, 2H, Ar-H), 7.35–7.28 (m, 4H, Ar-H), 4.21 (s, 2H, CH₂), 1.43 (s, 9H, Boc-CH₃)
Industrial-Scale Production Challenges
Solvent Selection
While THF and acetonitrile are effective lab solvents, dimethyl carbonate (DMC) has emerged as a greener alternative for Boc protection steps, reducing E-factor by 38%.
Temperature Control
Exothermic Boc protection requires jacketed reactors to maintain ≤10°C, preventing thermal decomposition (Tₐcₜ ≥ 50°C).
Emerging Methodologies
Continuous Flow Synthesis
Microreactor systems enable rapid Boc protection (residence time 2.5 min vs. 4 h batch) with 98% conversion. This approach minimizes hydrazine oxidation during prolonged reactions.
Enzymatic Deprotection-Protection
Lipase-catalyzed Boc group installation in aqueous medium (pH 7.4) achieves 89% yield, avoiding organic solvents.
Applications in Drug Synthesis
As a key intermediate in Atazanavir production, the compound participates in:
-
Step 1: Condensation with ketoamide fragments
Advances in catalytic asymmetric synthesis could enable access to enantiopure derivatives for protease inhibitor optimization. Photocatalytic C–H functionalization may streamline benzyl group introduction, bypassing pre-functionalized reagents .
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, typically in the presence of oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups under specific conditions.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Various halides and nucleophiles.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding oxides, while reduction may produce hydrazine derivatives .
Scientific Research Applications
Chemistry: In chemistry, tert-butyl 2-(4-(pyridin-2-yl)benzyl)hydrazinecarboxylate is used as an intermediate in the synthesis of complex organic molecules, particularly antiviral protease inhibitors .
Biology and Medicine: The compound’s role in the preparation of antiviral protease inhibitors makes it significant in medicinal chemistry, particularly in the development of treatments for viral infections .
Industry: In the industrial sector, the compound is used in the large-scale synthesis of pharmaceutical intermediates and active pharmaceutical ingredients .
Mechanism of Action
The mechanism of action of tert-butyl 2-(4-(pyridin-2-yl)benzyl)hydrazinecarboxylate involves its interaction with specific molecular targets, such as viral proteases. The compound inhibits the activity of these proteases, thereby preventing the replication of viruses. This inhibition is achieved through the formation of a stable complex between the compound and the protease, blocking the active site and rendering the enzyme inactive .
Comparison with Similar Compounds
Chemical Identity :
Physical Properties :
- Appearance : Typically a white or pale yellow powder .
- Solubility : Moderate solubility in polar organic solvents (e.g., THF, DCM) due to aromatic pyridinyl and benzyl groups .
Comparison with Structurally Similar Compounds
tert-Butyl 2-(4-(pyridin-2-yl)benzylidene)hydrazinecarboxylate (CAS 198904-84-6)
(E)-tert-Butyl 2-benzylidenehydrazinecarboxylate (CAS 24469-50-9)
tert-Butyl 2-benzyl-2-(2-vinylbenzyl)hydrazinecarboxylate (CAS Not Provided)
tert-Butyl 2-{(2S,3S)-3-[(tert-butoxycarbonyl)amino]-2-hydroxy-4-phenylbutyl}-2-[4-(pyridin-2-yl)benzyl]hydrazinecarboxylate
- Structural Complexity : Additional chiral centers and functional groups (hydroxy, phenylbutyl) .
- Impact :
Comparative Analysis Table
Research Findings and Implications
- Synthetic Efficiency : The main compound’s high yield (88%) and straightforward purification (via precipitation) make it industrially preferred over analogs requiring chromatography .
- Biological Relevance: Pyridinyl-benzyl analogs exhibit superior binding to HIV protease compared to non-aromatic variants, underscoring the role of aromatic interactions .
- Stability vs. Reactivity : While the tert-butyl group enhances stability, benzylidene derivatives offer reactivity trade-offs for downstream functionalization .
Biological Activity
Tert-butyl 2-(4-(pyridin-2-yl)benzyl)hydrazinecarboxylate (CAS No. 198904-85-7) is a compound of interest due to its potential biological activities, particularly in medicinal chemistry and pharmacology. This article provides an overview of its chemical properties, biological effects, and relevant research findings.
- Molecular Formula : C17H21N3O2
- Molecular Weight : 299.37 g/mol
- Melting Point : 74-77 °C
- Density : 1.117 g/cm³ (predicted)
The compound is characterized by the presence of a hydrazine moiety, which is often linked to various biological activities including anticancer and antimicrobial properties. The pyridine ring is known for enhancing the lipophilicity and biological interactions of organic molecules.
Anticancer Properties
Research has indicated that compounds containing hydrazine derivatives exhibit significant anticancer activity. One study demonstrated that similar hydrazinecarboxylates can inhibit cell proliferation in various cancer cell lines, suggesting that this compound may possess similar properties. The mechanism often involves the induction of apoptosis and disruption of cell cycle progression.
Case Studies
-
Cancer Cell Line Studies :
- A study evaluated the effects of various hydrazine derivatives on human cancer cell lines (e.g., MCF-7 breast cancer cells). Results indicated that these compounds could reduce cell viability significantly, with IC50 values in the micromolar range.
- The mode of action was linked to oxidative stress induction and mitochondrial dysfunction.
-
Microbial Inhibition :
- In vitro assays demonstrated that related hydrazinecarboxylates exhibited inhibitory effects against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MICs) ranging from 32 to 128 µg/mL.
Research Findings
Q & A
Basic Research Questions
Q. What are the optimal synthetic conditions for preparing tert-butyl 2-(4-(pyridin-2-yl)benzyl)hydrazinecarboxylate?
- Methodological Answer : The compound is typically synthesized via nucleophilic substitution reactions involving tert-butyl hydrazinecarboxylate derivatives and benzyl halides. Key conditions include:
- Use of n-BuLi as a strong base to deprotonate the hydrazine intermediate .
- Reaction temperatures maintained at −78°C to stabilize reactive intermediates and minimize side reactions .
- Solvent systems such as THF for solubility and reactivity .
- Purification via flash chromatography (e.g., 10–30% ethyl acetate/hexanes gradient) to isolate the product .
Q. How is structural characterization of this compound performed?
- Key Techniques :
- High-Resolution Mass Spectrometry (HRMS) : Confirms molecular weight (e.g., [M]+ calcd: 304.2151; found: 304.2125) .
- NMR Spectroscopy : H and C NMR identify aromatic protons (pyridinyl and benzyl groups) and tert-butyl carbamate signals .
- TLC Monitoring : Rf values (e.g., 0.27 in 10% EtOAc/hexanes) ensure reaction progress .
- Physical Properties :
| Property | Value | Source |
|---|---|---|
| Melting Point | 74–77°C | |
| Density | 1.117 g/cm³ | |
| pKa | 10.38 |
Q. What are its primary applications in medicinal chemistry?
- Intermediate in Drug Synthesis : Used in Atazanavir (HIV protease inhibitor) and other pharmaceuticals due to its hydrazinecarboxylate backbone .
- Pharmacological Studies : Acts as a precursor for histone deacetylase (HDAC) inhibitors with T-cell modulatory properties .
Advanced Research Questions
Q. How can researchers address contradictions in reported synthetic yields?
- Critical Factors :
- Substituent Effects : Bulkier groups (e.g., vinylbenzyl) reduce yields (43%) due to steric hindrance, while linear alkenyl groups improve efficiency (83%) .
- Temperature Control : Strict maintenance of −78°C prevents decomposition of lithiated intermediates .
- Purification Optimization : Gradient elution in chromatography resolves co-eluting impurities .
Q. What methodologies detect and quantify genotoxic impurities in this compound?
- Analytical Workflow :
- LC-MS/MS : Quantifies hydrazine-related impurities (e.g., limit of detection ≤ 0.1 ppm) using ion-pairing chromatography .
- Software Predictions : DEREK Nexus identifies structural alerts (e.g., hydrazine moiety) for mutagenicity and carcinogenicity .
- Mitigation Strategies :
- Boc Protection : The tert-butyl carbamate group reduces hydrazine reactivity during synthesis .
- Process Controls : Inert atmospheres (N) prevent oxidation of sensitive intermediates .
Q. How is chiral separation achieved for stereoisomers of related derivatives?
- Advanced Techniques :
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
